molecular formula C7H5NO B122248 6-ethynylpyridin-2(1H)-one CAS No. 145143-31-3

6-ethynylpyridin-2(1H)-one

Cat. No.: B122248
CAS No.: 145143-31-3
M. Wt: 119.12 g/mol
InChI Key: CZTTUTADMWTFAL-UHFFFAOYSA-N
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Description

6-Ethynylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the 6-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynylpyridin-2(1H)-one typically involves the ethynylation of a suitable pyridine precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyridine with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Ethynylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridinones.

Scientific Research Applications

6-Ethynylpyridin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of functional materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethynylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological activity. Additionally, the keto group can form hydrogen bonds with target proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynyl-5-methylpyridine: Similar structure with a methyl group at the 5-position.

    6-Ethynyl-3-picoline: Similar structure with a picoline ring.

Uniqueness

6-Ethynylpyridin-2(1H)-one is unique due to the presence of both an ethynyl group and a keto group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-ethynyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-4-3-5-7(9)8-6/h1,3-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTTUTADMWTFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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